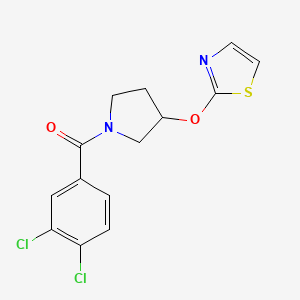
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. The dichlorophenyl group is a phenyl ring with two chlorine atoms attached. The thiazole group is a type of heterocycle that contains sulfur and nitrogen atoms. The pyrrolidine group is a type of secondary amine that contains a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichlorophenyl group would contribute to the aromaticity of the molecule, while the thiazole and pyrrolidine groups would introduce heteroatomic elements and ring structures .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorophenyl group might undergo electrophilic aromatic substitution, while the thiazole and pyrrolidine groups might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, while the thiazole and pyrrolidine groups could contribute to its polarity .Applications De Recherche Scientifique
Optical Limiting in Photonic Devices
The compound has been studied for its potential as an optical limiter . Optical limiters are crucial in protecting sensitive photonic devices from damage caused by intense light beams. The structural and optical characteristics of a related azo compound were analyzed, indicating that the compound could show similar properties . The Z-scan technique was used to determine the nonlinear optical properties, revealing a self-defocusing nature due to a negative nonlinear refraction coefficient (n2). This property is essential for optical limiting applications.
Disruption of Mycobacterial Energetics
Another significant application is in the field of antibacterial research , specifically targeting mycobacteria. A structurally similar compound has shown promise in affecting Mycobacterium tuberculosis energetics . This suggests that our compound could be developed as an efflux inhibitor to enhance the effectiveness of existing treatments and slow down the emergence of drug resistance.
Orientations Futures
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKAQSVUWCXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


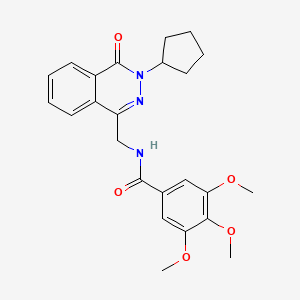
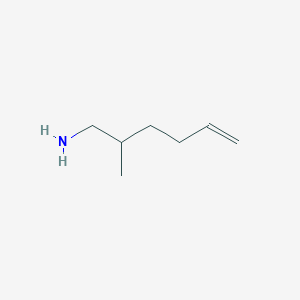
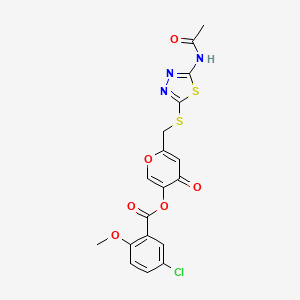
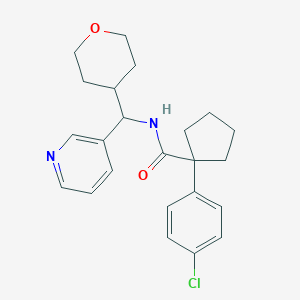
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2952422.png)
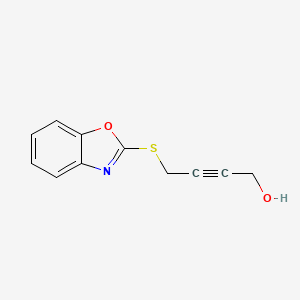

![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2952429.png)

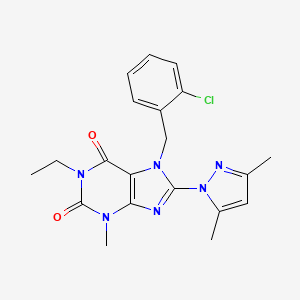
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2952432.png)

![(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2952437.png)